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Abstract
This technical guide provides a comprehensive overview of 2-Methylcyclopentanecarboxylic
acid (CAS: 5454-78-4), a key chiral building block in organic synthesis. The document details

its chemical and physical properties, stereoisomerism, and provides an in-depth look at

established synthesis methodologies, including detailed experimental protocols. Furthermore, it

explores the applications of this compound, particularly its role as a precursor to bioactive

molecules in medicinal chemistry and drug development. All quantitative data is presented in

structured tables for clarity, and key synthetic and logical pathways are visualized using

diagrams.

Chemical and Physical Properties
2-Methylcyclopentanecarboxylic acid is a cyclic carboxylic acid characterized by a five-

membered cyclopentane ring substituted with a methyl group and a carboxylic acid

functionality.[1] Its physical state can be a colorless to pale yellow liquid or a solid, depending

on purity and temperature.[1] The presence of the carboxylic acid group confers acidic

properties and allows for a variety of chemical transformations such as esterification and
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amidation.[1][2] It exhibits moderate solubility in polar solvents like water and greater solubility

in organic solvents.[1][2]

Table 1: Physicochemical Properties of 2-Methylcyclopentanecarboxylic Acid

Property Value Source(s)

CAS Number 5454-78-4 [1][3]

Molecular Formula C₇H₁₂O₂ [1][3]

Molecular Weight 128.17 g/mol [3]

IUPAC Name
2-methylcyclopentane-1-

carboxylic acid
[3]

Boiling Point 183-185 °C at 16 mmHg

Flash Point 99.5 °C

Appearance
Colorless to light yellow

liquid/solid
[1][4]

Purity Typically ≥97% [4]

Table 2: Computed Properties of 2-Methylcyclopentanecarboxylic Acid
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Property Value Source(s)

XLogP3-AA 1.8 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Rotatable Bond Count 1 [3]

Exact Mass 128.083729621 Da [3]

Topological Polar Surface Area 37.3 Å² [3]

Heavy Atom Count 9 [3]

Complexity 120 [3]

Stereoisomerism
2-Methylcyclopentanecarboxylic acid possesses two adjacent stereocenters at the C1 and

C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R),

(1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be categorized into two pairs of

enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and

(1S,2R)). The stereochemical complexity of this molecule makes it a valuable chiral starting

material for the synthesis of complex, stereochemically defined target molecules.

Synthesis Methodologies
The synthesis of 2-methylcyclopentanecarboxylic acid and its derivatives can be achieved

through several established organic chemistry reactions. The most prominent methods include

the Favorskii rearrangement of α-halo ketones and the catalytic hydrogenation of aromatic

precursors.

Favorskii Rearrangement
The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-halo

ketones to produce carboxylic acids or their derivatives.[5][6] In the context of synthesizing
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cyclopentanecarboxylic acid derivatives, this typically involves the treatment of a 2-

halocyclohexanone with a base.[5]

This protocol is a generalized procedure based on the Favorskii rearrangement of a substituted

2-chlorocyclohexanone.

Materials:

Substituted 2-chlorocyclohexanone

Sodium methoxide (NaOMe)

Anhydrous methanol (MeOH)

Anhydrous diethyl ether (Et₂O)

Saturated aqueous ammonium chloride (NH₄Cl)

Magnesium sulfate (MgSO₄)

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

A solution of the substituted 2-chlorocyclohexanone in anhydrous diethyl ether is prepared.

A fresh solution of sodium methoxide in methanol is prepared by reacting sodium metal with

anhydrous methanol at 0 °C under an argon atmosphere.

The ethereal solution of the ketone is transferred via cannula to the freshly prepared sodium

methoxide solution at 0 °C.

The resulting mixture is allowed to warm to room temperature and then heated to reflux

(approximately 55 °C) for 4 hours.

After cooling to room temperature and then to 0 °C in an ice bath, the reaction is quenched

by the careful addition of saturated aqueous ammonium chloride.
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The layers are separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over magnesium sulfate, filtered,

and concentrated under reduced pressure.

The crude product, a methyl cyclopentanecarboxylate derivative, is purified by silica gel flash

chromatography.

Subsequent hydrolysis of the ester (e.g., using aqueous NaOH followed by acidification) will

yield the desired carboxylic acid.

2-Methyl-2-chlorocyclohexanone Enolate Formation
Base (e.g., NaOMe)

Cyclopropanone Intermediate
Intramolecular SN2

Nucleophilic Attack
MeO-

Ring Opening
Forms more stable carbanion

Methyl 2-Methylcyclopentanecarboxylate
Protonation

Click to download full resolution via product page

Caption: Favorskii rearrangement of 2-methyl-2-chlorocyclohexanone.

Catalytic Hydrogenation of Aromatic Precursors
A direct route to 2-methylcyclopentanecarboxylic acid involves the catalytic hydrogenation of

a suitable aromatic precursor, such as 2-methylbenzoic acid (o-toluic acid). This method

reduces the aromatic ring to a saturated cycloalkane.

This is a generalized protocol for the hydrogenation of a substituted benzoic acid.

Materials:

2-Methylbenzoic acid

Supported transition metal catalyst (e.g., 5% Ru/C, Pt/TiO₂)

Solvent (e.g., n-hexane, or a binary mixture like 1,4-dioxane and water)

High-pressure autoclave reactor

Hydrogen gas (H₂)
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Procedure:

The autoclave reactor is charged with 2-methylbenzoic acid and the catalyst.

The reactor is flushed with an inert gas (e.g., nitrogen) to remove air.

The solvent is added, and the reactor is sealed.

The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-150 bar).

The reaction mixture is heated to the target temperature (e.g., 80-150 °C) with vigorous

stirring.

The reaction is monitored for hydrogen uptake.

Upon completion, the reactor is cooled, and the pressure is carefully released.

The reaction mixture is filtered to remove the catalyst.

The solvent is removed under reduced pressure to yield the crude 2-
methylcyclopentanecarboxylic acid.

The product can be further purified by distillation or recrystallization.

2-Methylbenzoic Acid Adsorption onto Catalyst Surface Hydrogenation of Aromatic Ring
H₂, Catalyst (e.g., Ru/C)

2-Methylcyclopentanecarboxylic Acid
Desorption

Click to download full resolution via product page

Caption: Catalytic hydrogenation of 2-methylbenzoic acid.

Applications in Drug Development and Medicinal
Chemistry
While 2-methylcyclopentanecarboxylic acid itself is not widely reported as a

pharmacologically active agent, it serves as a crucial chiral building block in the synthesis of

more complex molecules with therapeutic potential. Its primary application lies in its conversion
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to derivatives such as 2-aminocyclopentanecarboxylic acid (ACPC), which are conformationally

constrained β-amino acids.

These ACPC derivatives are of significant interest in the field of peptide foldamers. The

incorporation of these constrained amino acids into peptides can induce stable, predictable

secondary structures, such as helices and turns. This allows for the design of peptidomimetics

with enhanced biological activity, improved metabolic stability, and specific receptor binding

properties. These foldamers have shown promise in various therapeutic areas, including as

anticancer, antibacterial, and antiviral agents.

Synthesis of Bioactive Precursors Peptide Synthesis and Foldamer Design

Biological Evaluation

2-Methylcyclopentanecarboxylic Acid

Chemical Modification

e.g., Curtius Rearrangement

2-Aminocyclopentanecarboxylic Acid (ACPC)

ACPC

Incorporation into Peptides

Peptide Foldamers

Screening for Biological Activity

e.g., Anticancer, Antibacterial

Lead Compound Identification

Click to download full resolution via product page
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Caption: Role of 2-methylcyclopentanecarboxylic acid in drug development.

Spectroscopic Data
The structural elucidation of 2-methylcyclopentanecarboxylic acid relies on standard

spectroscopic techniques.

Table 3: Characteristic Spectroscopic Data for Carboxylic Acids

Spectroscopy Type
Key Features and
Expected Ranges

Source(s)

Infrared (IR) Spectroscopy

- Very broad O-H stretch:

2500-3300 cm⁻¹ - C=O stretch:

1710-1760 cm⁻¹

[7][8]

¹H NMR Spectroscopy

- Carboxylic acid proton (-

COOH): singlet, ~12 δ (highly

variable)

[7][8]

¹³C NMR Spectroscopy
- Carboxyl carbon (-COOH):

165-185 δ
[7][8]

Mass Spectrometry

- Molecular ion peak (M⁺)

corresponding to the molecular

weight.

[3]

Note: Specific spectral data for 2-methylcyclopentanecarboxylic acid can be found in

spectral databases such as the NIST WebBook and PubChem.[1][3]

Safety and Handling
2-Methylcyclopentanecarboxylic acid is classified as harmful if swallowed, causes skin

irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this chemical. Work should be conducted in a well-

ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet

(SDS) provided by the supplier.
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Conclusion
2-Methylcyclopentanecarboxylic acid is a versatile and valuable chiral building block in

organic synthesis. Its well-defined stereochemistry and reactive carboxylic acid functionality

make it an important starting material for the construction of complex, stereochemically rich

molecules. While not a therapeutic agent itself, its role as a precursor to conformationally

constrained amino acids highlights its significance in the field of medicinal chemistry and drug

discovery, particularly in the development of novel peptide-based therapeutics. The synthetic

methodologies outlined in this guide provide a solid foundation for researchers working with

this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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